molecular formula C10H13Cl2N3O B1464795 N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride CAS No. 1255718-17-2

N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

Cat. No.: B1464795
CAS No.: 1255718-17-2
M. Wt: 262.13 g/mol
InChI Key: DVVGXHVASNZFHG-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, an isoxazole ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyridine and isoxazole rings. One common approach is to start with 3-pyridinylamine and react it with appropriate reagents to introduce the isoxazole ring. Subsequent methylation and hydrochloric acid treatment yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of various chemicals and materials. Its unique properties may be exploited in the creation of novel products with specific functionalities.

Mechanism of Action

The mechanism by which N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

  • N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

Uniqueness: N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine and isoxazole rings. This structural difference can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-3-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.2ClH/c1-11-7-9-5-10(13-14-9)8-3-2-4-12-6-8;;/h2-6,11H,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVGXHVASNZFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NO1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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